

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate synonyms and alternative names.

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Compound of Interest

Compound Name: Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

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An In-depth Technical Guide to Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a keto ester of significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorinated phenyl ring and a β -dicarbonyl moiety, makes it a valuable scaffold for the synthesis of various heterocyclic compounds and a candidate for biological screening. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and its role as a Src kinase inhibitor.

Nomenclature and Identification

Correctly identifying a chemical compound is crucial for research and development. **Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate** is known by several names in scientific literature and chemical databases.

Table 1: Synonyms and Alternative Names

Type	Name/Identifier
IUPAC Name	ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate[1]
Systematic Name	Benzenebutanoic acid, 4-fluoro- α,γ -dioxo-, ethyl ester[2]
CAS Number	31686-94-9[1][2]
PubChem CID	596593[1]
Common Synonyms	ethyl 3-(4-fluorobenzoyl)pyruvate[1]
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutyrate[1]	
4-(4-Fluorophenyl)-2,4-dioxobutanoic acid ethyl ester[1]	
ETHYL-4-(4-FLOURO PHENYL)-2,4-DI OXO BUTANOATE[2]	

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for **Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate**, compiled from various sources.

Table 2: Physicochemical and Spectroscopic Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ FO ₄	[1][2]
Molecular Weight	238.21 g/mol	[1][2]
Appearance	Light yellow to yellow solid	[2]
Melting Point	46-48 °C	N/A
Boiling Point (Predicted)	360.9 ± 22.0 °C	[2]
Density (Predicted)	1.241 ± 0.06 g/cm ³	[2]
pKa (Predicted)	6.00 ± 0.25	[2]
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	1.40 (t, J = 7.2 Hz, 3H, CH ₃), 4.39 (q, J = 7.2 Hz, 2H, CH ₂), 7.04 (s, 1H, CH), 7.19 (t, J = 8.4, Hz, 2H, Ar-H), 8.04 (dd, J = 8.4, 4.8 Hz, 2H, Ar-H)	N/A
¹³ C NMR	Data available on SpectraBase	[1]
IR (KBr) ν (cm ⁻¹)	3107, 2995, 2971, 2908, 1732, 1600, 1509	N/A
Mass Spectrometry (GC-MS)	Data available from NIST Mass Spectrometry Data Center	[1]

Note: The compound exists in tautomeric forms, and the reported spectroscopic data may reflect the more stable enol form, "Ethyl-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate".

Experimental Protocols

Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

This protocol is adapted from a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.

Objective: To synthesize **Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate** via Claisen condensation.

Materials:

- Diethyl oxalate
- 4'-Fluoroacetophenone
- Sodium metal
- Anhydrous ethanol
- Dichloromethane
- Sulfuric acid (dilute)
- Anhydrous sodium sulfate

Procedure:

- Preparation of Sodium Ethoxide: Freshly prepare sodium ethoxide by dissolving sodium metal (10 mmol) in anhydrous ethanol (10 mL) under an inert atmosphere.
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the freshly prepared sodium ethoxide solution.
- Addition of Reactants: A mixture of diethyl oxalate (10 mmol) and 4'-fluoroacetophenone (10 mmol) is added dropwise to the stirred sodium ethoxide solution at room temperature.
- Reaction: The reaction mixture is stirred overnight at room temperature.
- Heating: The mixture is then heated at 80 °C for 30 minutes.
- Work-up: After cooling to room temperature, the reaction mixture is acidified with dilute sulfuric acid to a pH of 2. The aqueous layer is extracted with dichloromethane.
- Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

- Purification: The crude product is recrystallized from ethanol to yield pure **Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate**.



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Caption: Workflow for the Src kinase inhibition assay.

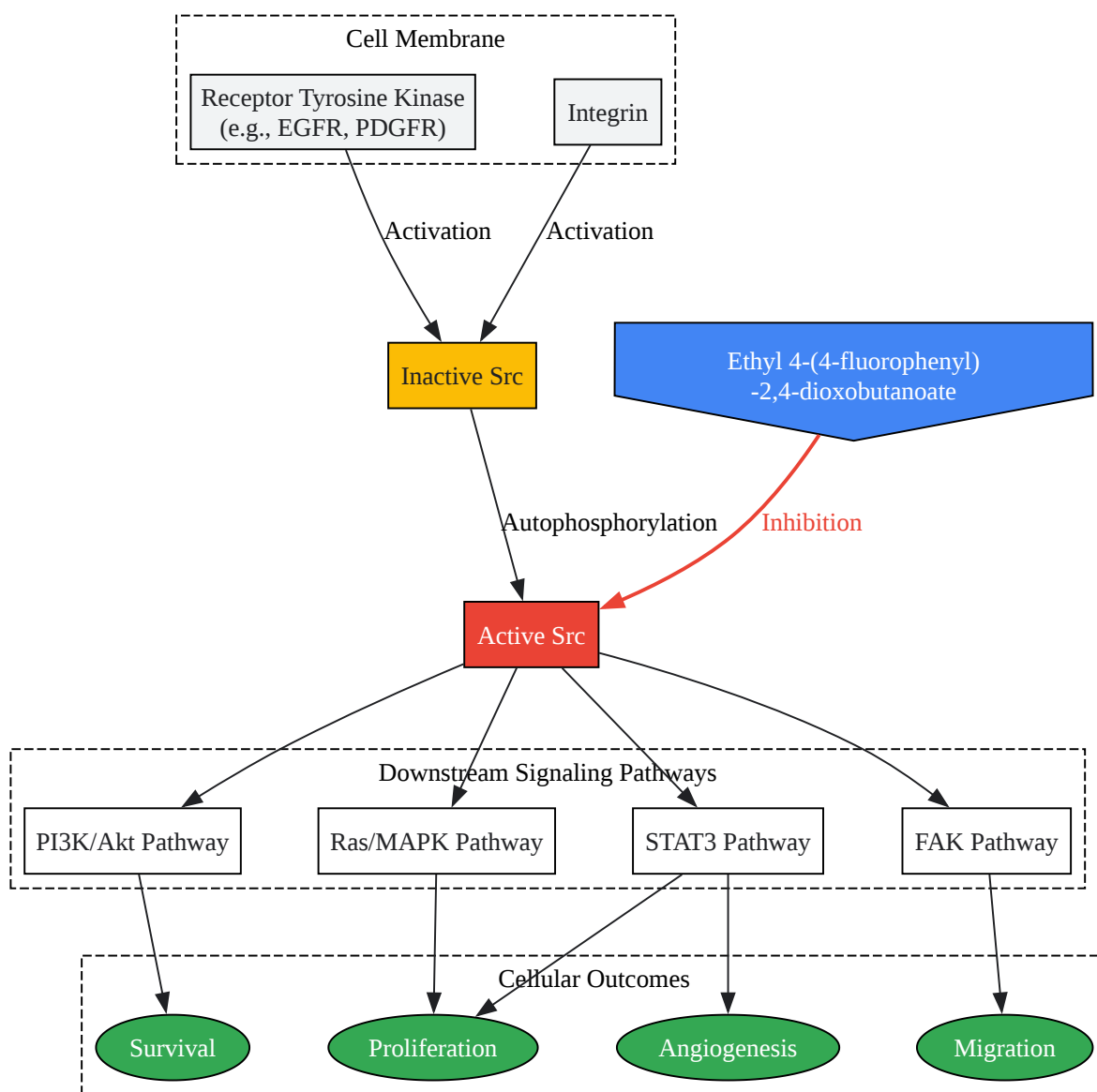
Biological Activity and Signaling Pathway

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and its derivatives have been identified as inhibitors of Src kinase. Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular signaling pathways regulating cell proliferation, survival, migration, and angiogenesis.

Dysregulation of Src activity is frequently observed in various cancers, making it an attractive target for cancer therapy.

Mechanism of Action: As a Src kinase inhibitor, **Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate** is believed to compete with ATP for binding to the kinase domain of Src. This prevents the autophosphorylation of Src and the subsequent phosphorylation of its downstream substrates, thereby inhibiting the signaling cascade.

Src Kinase Signaling Pathway and Point of Inhibition:



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Caption: Simplified Src kinase signaling pathway and the inhibitory action of the compound.

Conclusion

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a compound with established synthetic accessibility and demonstrated potential as a Src kinase inhibitor. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring its therapeutic applications and for the design of novel derivatives with enhanced potency and selectivity. Further investigation into its detailed mechanism of action, pharmacokinetic properties, and in vivo efficacy is warranted to fully elucidate its potential in oncology and other relevant disease areas.

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References

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- 2. 31686-94-9 CAS MSDS (ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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